

Structure Elucidation of 3-Methyl-2-phenylpentanoic Acid

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Compound of Interest

Compound Name: 3-Methyl-2-phenylpentanoic acid

CAS No.: 7782-37-8

Cat. No.: B1296363

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Content Type: Technical Guide / Whitepaper Target Audience: Senior Researchers, Medicinal Chemists, and Analytical Scientists Subject: Analytical Characterization, Stereochemical Assignment, and Synthesis of CAS 7782-37-8

Executive Summary

3-Methyl-2-phenylpentanoic acid (also known as

-methyl-

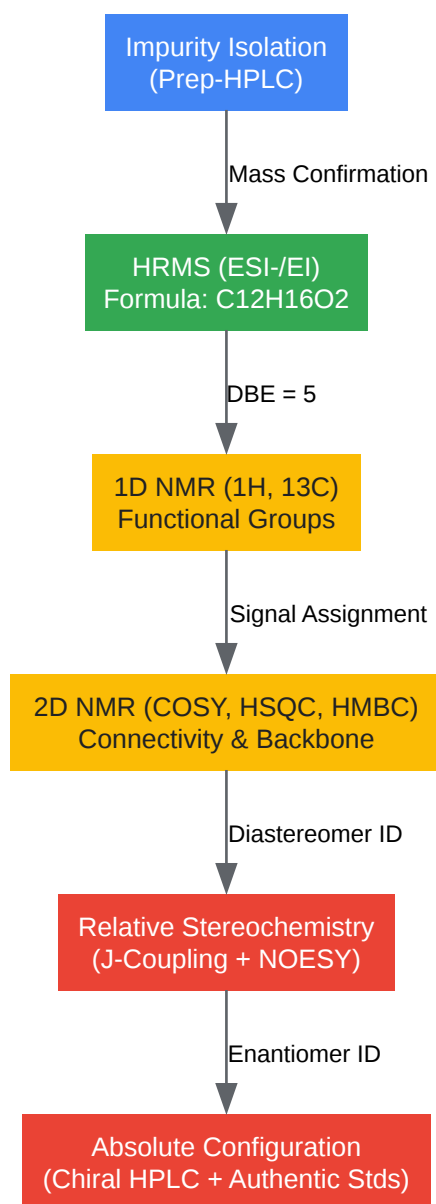
-phenylvaleric acid) represents a classic challenge in small molecule structure elucidation: a flexible acyclic backbone with adjacent chiral centers. Often encountered as a process impurity in the synthesis of phenyl-alkanoic acid drugs (e.g., analgesics, antispasmodics) or as a metabolite in fragrance chemistry, its correct identification requires more than standard 1D NMR.

This guide details a self-validating workflow for the complete structural assignment of **3-methyl-2-phenylpentanoic acid**, moving from elemental composition to the definitive assignment of its four stereoisomers (two diastereomeric pairs).

Analytical Strategy & Workflow

The elucidation process follows a logical hierarchy, ensuring that each level of structural information is cross-verified before proceeding to stereochemical assignment.

Elucidation Logic Map



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Figure 1: Step-wise elucidation workflow from isolation to absolute stereochemistry.

Mass Spectrometry & Fragmentation

High-Resolution Mass Spectrometry (HRMS) provides the molecular formula and the first structural clues via fragmentation patterns.

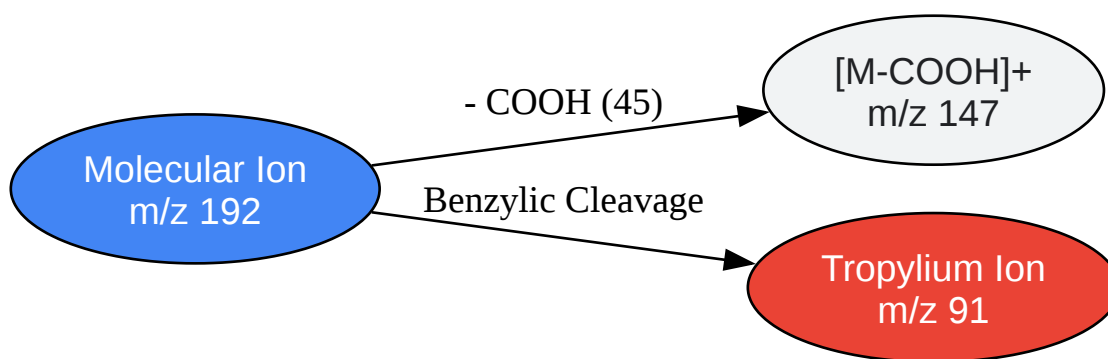
Primary Data

- Formula:
- Exact Mass: 192.1150 Da^[1]
- Ionization: ESI Negative mode
(191.1078) or EI (70 eV).
- Unsaturation Number (DoU): 5 (1 Carbonyl + 4 Phenyl ring unsaturations).

Fragmentation Pathway (EI/CID)

The fragmentation is dominated by the stability of the benzylic/tropylium cation and the loss of the carboxylic acid group.

- Molecular Ion: m/z 192.1150
- McLafferty-like Rearrangement: Loss of
(butene) is possible but less favored than direct benzylic cleavage.
- Base Peak:
(Tropylium ion,
) , characteristic of the phenyl group.
- Diagnostic Loss:
(Loss of COOH,
).



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Figure 2: Key fragmentation pathways confirming the phenyl-alkyl acid scaffold.

NMR Spectroscopy: Connectivity

The carbon backbone is established using 1D and 2D NMR. The molecule contains a sec-butyl group attached to a phenylacetic acid core.

Simulated NMR Data (CDCl₃, 400 MHz)

Note: Chemical shifts may vary slightly (

ppm) between diastereomers.

Position	Type	(ppm)	Multiplicity	(ppm)	Correlations (HMBC/COSY)
1	C=O	-	-	179.5	H-2, H-3
2	CH	3.25	d (Hz)	58.2	H-3, Ph-C, C-1
3	CH	2.15	m	38.4	H-2, H-4, Me-3
4	CH ₂	1.20 - 1.45	m	26.8	H-3, H-5
5	CH ₃	0.85	t (Hz)	11.9	H-4
3-Me	CH ₃	0.95	d (Hz)	16.5	H-3, H-2
Ph	CH	7.20 - 7.35	m	127-139	H-2

Key Connectivity Proofs

- COSY: Establishes the spin system

and

.

- HMBC: Crucial correlations from

to the Carbonyl (

) and the Phenyl ipso-carbon confirm the 2-phenyl substitution.

- Integration: The aromatic region integrates to 5H, confirming a monosubstituted benzene ring.

Stereochemical Assignment (The Critical Step)

3-Methyl-2-phenylpentanoic acid possesses two chiral centers (C2 and C3), resulting in two pairs of enantiomers (diastereomers):

- Pair A (Threo / Anti): (2R,3R) and (2S,3S)
- Pair B (Erythro / Syn): (2R,3S) and (2S,3R)

Distinguishing Pair A from Pair B is the primary challenge.

Method 1: J-Coupling Analysis ()

The vicinal coupling constant between H2 and H3 depends on the dihedral angle (Karplus equation).^[2]

- Anti (Threo): Typically displays a larger coupling constant (
 Hz) due to the preference for an anti-periplanar conformation of the bulky Phenyl and Alkyl groups to minimize steric strain.
- Syn (Erythro): Typically displays a smaller coupling constant (
 Hz) due to gauche interactions.

Caveat: In flexible acyclic chains, population averaging can blur these distinctions. NOESY is required for confirmation.

Method 2: NOESY/ROESY Correlations

- Erythro (Syn): Strong NOE correlation between
 and
 is often observed if they reside on the same face in the dominant conformer.
- Threo (Anti): Strong NOE between
 and the

-Methyl group (or
) suggests they are spatially close, implying
and
are anti.

Method 3: Authentic Synthesis (Gold Standard)

To definitively assign the impurity, one must synthesize the authentic standards.

Protocol: Synthesis of Racemic Standards

- Reagents: Methyl phenylacetate, 2-bromobutane, LDA (Lithium Diisopropylamide), THF.
- Procedure:
 - Cool THF solution of LDA to -78°C .
 - Add methyl phenylacetate dropwise. Stir 30 min.
 - Add 2-bromobutane. Warm to RT.
 - Hydrolyze ester with LiOH/MeOH.
- Result: This yields a mixture of diastereomers (approx 1:1 to 3:1 ratio depending on conditions).
- Separation: Use Prep-HPLC to separate Diastereomer A and B. Compare retention times and NMR with the unknown impurity.

Experimental Protocols

HPLC Method for Isomer Separation

Separation of diastereomers requires a high-efficiency C18 column or a Phenyl-Hexyl column.
Separation of enantiomers requires a Chiral column.

Parameter	Condition
Column	Chiralpak AD-H or OD-H (for enantiomers); C18 (for diastereomers)
Mobile Phase	Hexane : Isopropanol : TFA (90 : 10 : 0.1)
Flow Rate	1.0 mL/min
Detection	UV @ 210 nm and 254 nm
Temperature	25°C

NMR Sample Preparation

- Solvent:

is standard. Benzene-

(

) is recommended if signal overlap occurs in the aliphatic region, as the magnetic anisotropy of benzene often resolves overlapping multiplets in chiral acids.

- Concentration: 10-15 mg in 0.6 mL solvent.

References

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Sources

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